Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

ERK2 kinase inhibition ATP-competitive inhibitor MAPK pathway

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1000578-08-4) is a bicyclic heterocyclic building block belonging to the tetrahydropyrido[3,4-d]pyrimidine chemotype, distinguished by a saturated tetrahydropyridine ring fused to a 2,4-dichloropyrimidine moiety. With a molecular formula of C7H7Cl2N3, a molecular weight of 204.06 g/mol, and a calculated LogP of 1.76 (free base) or 0.34 (HCl salt), this compound serves as a privileged synthetic intermediate for generating kinase-focused compound libraries.

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
CAS No. 1000578-08-4
Cat. No. B1387883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS1000578-08-4
Molecular FormulaC7H7Cl2N3
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
InChIKeyIPSIICUFLIHDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1000578-08-4): Core Scaffold Identity and Procurement Context


2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1000578-08-4) is a bicyclic heterocyclic building block belonging to the tetrahydropyrido[3,4-d]pyrimidine chemotype, distinguished by a saturated tetrahydropyridine ring fused to a 2,4-dichloropyrimidine moiety [1]. With a molecular formula of C7H7Cl2N3, a molecular weight of 204.06 g/mol, and a calculated LogP of 1.76 (free base) or 0.34 (HCl salt), this compound serves as a privileged synthetic intermediate for generating kinase-focused compound libraries [2]. It is commercially available from multiple global suppliers—including Sigma-Aldrich (via Fluorochem), Bidepharm, Leyan, AK Scientific, and Aladdin Scientific—in purities of 95–98%, with HCl salt formulations providing enhanced ambient-temperature stability for routine shipping and storage at 2–8°C .

Why Regioisomeric or Mono-Chloro Substitution Cannot Replace 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Kinase-Focused Library Synthesis


The 2,4-dichloro substitution pattern on the [3,4-d] regioisomeric scaffold is functionally non-interchangeable with alternative isomers such as the [4,3-d] or [2,3-d] fused systems, because the spatial orientation of the pyridine nitrogen and the relative positioning of the two chlorine leaving groups dictate both the kinase selectivity profile of downstream derivatives and the synthetic accessibility of sequential derivatization [1]. Specifically, the [3,4-d] fusion places the saturated tetrahydropyridine ring nitrogen at a position that mimics the hinge-binding region of ATP-competitive kinase inhibitors, while the C4 chlorine is consistently more electrophilic than C2—enabling regioselective first-step amination at C4 without protection of C2—a reactivity gradient absent in the [4,3-d] isomer where steric and electronic factors reduce C4/C2 discrimination [2]. Mono-chloro analogs (e.g., 4-chloro-2-methylthio derivatives) forfeit the second diversification handle, limiting library enumeration efficiency by approximately 50% in parallel synthesis workflows [3].

Quantitative Differentiation Evidence for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Against Closest Analogs


ERK2 Inhibitor Potency: Optimized [3,4-d] Series Achieves Single-Digit Nanomolar IC50 via Sequential C4/C2 Derivatization

The Blake et al. (2014) medicinal chemistry campaign used the tetrahydropyrido[3,4-d]pyrimidine core as the privileged scaffold for ERK2 inhibition. The HTS hit (compound 1) showed an ERK2 IC50 of 106 nM, and after systematic C4/C2 derivatization—enabled by the sequential reactivity of the 2,4-dichloro intermediate—the optimized compound 2 achieved an ERK2 IC50 of 1 nM (106-fold improvement). Compound 38, incorporating a further optimized C2-substituent, exhibited an ERK2 IC50 of 2 nM and demonstrated exceptional kinase selectivity: only 2 of 170 kinases tested showed >75% inhibition at 100 nM [1]. This selectivity profile is scaffold-dependent; the [3,4-d] ring fusion provides a hinge-binding geometry not replicated by [4,3-d] or [2,3-d] regioisomers in published ERK inhibitor programs [2].

ERK2 kinase inhibition ATP-competitive inhibitor MAPK pathway HepG2 anti-proliferation

Sequential C4-then-C2 Derivatization Reactivity: Quantitative Regioselectivity Data from the Pyrido[3,4-d]pyrimidine Review

The Muskawar et al. (2019) comprehensive review of pyrido[3,4-d]pyrimidine chemistry establishes that in 2,4-dichloro derivatives, the chlorine at position 4 is consistently more electrophilic than that at position 2 due to the electron-withdrawing effect of the adjacent pyridine nitrogen in the [3,4-d] ring system [1]. This enables regioselective nucleophilic aromatic substitution (SNAr) at C4 with primary amines at 0–25°C, leaving C2 intact for a subsequent, higher-temperature (60–80°C) second substitution. In contrast, the [4,3-d] regioisomer (CAS 635698-30-5; CAS 1208901-69-2) shows reduced C4/C2 discrimination because the pyridine nitrogen is positioned farther from both chlorine centers, necessitating protection/deprotection strategies that add 1–2 synthetic steps per derivatization sequence [2]. The Innocenti et al. (2015) methodology paper further demonstrates that the 2,4-dichloro-[3,4-d] intermediate can be sequentially derivatized with >90% regioselectivity in the first step when using aliphatic amines in DMF/Et3N at ambient temperature [3].

regioselective amination nucleophilic aromatic substitution sequential functionalization parallel library synthesis

Saturated Tetrahydropyridine Ring: Conformational Flexibility Advantage Over Fully Aromatic 2,4-Dichloropyrido[3,4-d]pyrimidine

The saturated 5,6,7,8-tetrahydropyridine ring in the target compound provides a critical conformational advantage over the fully aromatic analog 2,4-dichloropyrido[3,4-d]pyrimidine (CAS 908240-50-6). The Blake et al. (2014) ERK2 co-crystal structure (PDB 4O6E, 1.95 Å resolution) reveals that the tetrahydropyridine ring adopts a half-chair conformation, enabling the 7-position nitrogen to engage in a water-mediated hydrogen bond network with the kinase hinge region that is sterically inaccessible to the planar aromatic analog [1]. This structural feature is highlighted in subsequent tetrahydropyrido[3,4-d]pyrimidine programs—including Axl inhibitors (Inoue et al., 2021) and MPS1 inhibitors (Innocenti et al., 2015)—where the saturated ring contributes to improved physicochemical properties: the target compound's calculated LogP of 1.76 (vs. ~2.4 estimated for the aromatic analog) and PSA of 37.81 Ų provide a more favorable balance of lipophilicity and polarity for oral bioavailability optimization [2]. The saturated ring also introduces an additional sp³-hybridized nitrogen for salt formation, with the HCl salt (CAS 1000578-08-4) demonstrating >200°C melting point (dec.) and ambient-temperature shipping stability .

conformational flexibility saturated heterocycle sp3 character drug-likeness solubility enhancement

Kinase Scaffold Privilege: [3,4-d] Regioisomer Dominates Published Patent and Literature Programs Across Multiple Kinase Targets

A comparative analysis of the patent and primary literature landscape reveals that the tetrahydropyrido[3,4-d]pyrimidine scaffold has been the regioisomer of choice in at least five distinct kinase inhibitor programs reported between 2014 and 2024, while the [4,3-d] and [2,3-d] isomers have substantially fewer high-impact disclosures. Specifically: (i) Merck KGaA's WO2023220541 (2023) claims tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors for cancer immunotherapy; (ii) Blake et al. (2014) reported ERK2 inhibitors with ERK2 IC50 = 1–2 nM and 98.8% kinase selectivity; (iii) Innocenti et al. (2015) disclosed MPS1 inhibitors via structure-based hybridization (PDB 5EI2, 5EI6, 5EI8); (iv) Inoue et al. (2021) reported selective Axl inhibitors with DC50 = 5 nM in TNBC cells; (v) Parashuram et al. (2024) described anti-leukemic tetrahydropyrido[3,4-d]pyrimidine derivatives [1]. In contrast, the [4,3-d] isomer is documented primarily as a histamine H3 receptor antagonist scaffold (WO2007146122), and the [2,3-d] isomer appears in fewer kinase-targeted disclosures [2]. The concentration of high-quality structural biology data—including five PDB entries (4O6E, 5EI2, 5EI6, 5EI8, and related structures)—for the [3,4-d] scaffold provides procurement decision-makers with a substantially richer, experimentally validated starting point for structure-based drug design [3].

kinase inhibitor scaffold privileged chemotype HPK1 MPS1 Axl ERK2 RIPK3

Commercial Availability and Purity Benchmarking: Multi-Supplier QC Data and Cost Comparison Against Closest Analogs

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1000578-08-4) is commercially stocked by multiple ISO-certified suppliers with documented batch-level QC (NMR, HPLC, GC). Bidepharm supplies the compound at 95% purity with full batch-specific Certificates of Analysis including NMR, HPLC, and GC traces; Leyan offers 98% purity (Product No. 1077814); Fluorochem (distributed via Sigma-Aldrich) provides 95% purity (Product FLUH99C86D2C) with ambient-temperature storage compatibility; AK Scientific lists 95% minimum purity (Product X8467); and Aladdin Scientific offers 97% purity at $1,752.90/unit . The HCl salt formulation (same CAS, since 1000578-08-4 denotes the HCl salt per ChemicalBook and InvivoChem specifications) provides distinct handling advantages: melting point >200°C (dec.), stability at ambient temperature during shipping, and storage at 2–8°C. In contrast, the closest regioisomeric comparator—2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS 1208901-69-2)—has fewer listed suppliers and typically lacks the multi-batch QC documentation and competitive pricing available for the [3,4-d] isomer [1]. The fully aromatic analog 2,4-dichloropyrido[3,4-d]pyrimidine (CAS 908240-50-6, Sigma-Aldrich, 95% purity) is available at a lower molecular weight (200.02 vs. 204.06) but, as discussed in Evidence Item 3, lacks the saturated ring's conformational and solubility advantages .

commercial availability purity certification procurement ISO-certified batch QC

Evidence-Backed Application Scenarios for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1000578-08-4) in Drug Discovery and Chemical Biology


ERK2 and MAPK Pathway Kinase Inhibitor Lead Optimization via Sequential C4/C2 Library Enumeration

Medicinal chemistry teams pursuing ERK2 or related MAPK pathway kinase inhibitors should procure this compound as the core scaffold for generating focused compound libraries. The Blake et al. (2014) campaign demonstrated that starting from the 2,4-dichloro intermediate, sequential C4-then-C2 derivatization achieved a 106-fold ERK2 IC50 improvement (106 nM → 1 nM), with the optimized compound 38 exhibiting only 2 off-target hits across a 170-kinase panel at 100 nM [1]. The PDB 4O6E co-crystal structure (1.95 Å) provides an experimentally validated binding mode to guide structure-based design from day one [2].

Parallel Synthesis of Diversely 2,4-Disubstituted Kinase Libraries Exploiting Regioselective C4 Reactivity

For high-throughput parallel synthesis workflows, this compound's documented >90% C4 regioselectivity for amine nucleophiles at 0–25°C enables one-pot, protection-free diversification at C4, followed by a second round of C2 substitution at elevated temperature (60–80°C) [1]. This two-step, protection-free protocol eliminates 1–2 synthetic operations per analog compared to [4,3-d] regioisomers or mono-chloro intermediates—translating to a ~30–50% reduction in synthesis time per library member when running 48–96 compound parallel arrays [2].

Structure-Based Design of HPK1, Axl, or MPS1 Inhibitors Using Validated [3,4-d] Docking Models

Research groups initiating programs against HPK1 (Merck WO2023220541), Axl (Inoue et al., 2021; DC50 = 5 nM in MDA-MB-231 cells), or MPS1 (Innocenti et al., 2015; PDB 5EI2/5EI6/5EI8) should select this scaffold for its multi-target validation and the availability of high-resolution co-crystal structures that accelerate computational docking and FEP+ calculations [1]. The concentration of ≥5 PDB entries for the [3,4-d] scaffold across multiple kinases represents a structural biology knowledge base that alternative regioisomers cannot currently match [2].

Procurement for PROTAC or Molecular Glue Degrader Linker Attachment via Boc-Deprotected 7-Position

The free NH at the 7-position of the tetrahydropyridine ring provides a convenient handle for Boc protection to generate intermediates such as tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 916420-27-4), which can be subsequently deprotected and functionalized with PEG linkers or E3 ligase recruiting elements for PROTAC degrader design [1]. This synthetic versatility—dual chloro substitution for target binding optimization plus a protecting-group-compatible 7-position for linker attachment—positions the scaffold as a strategic procurement choice for targeted protein degradation programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.